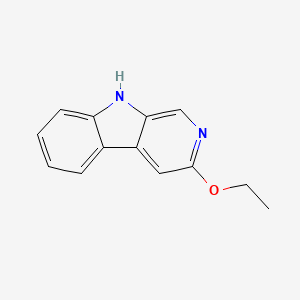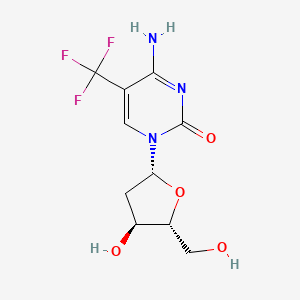
2-Phthalimidoethanesulfonamide
概要
説明
2-Phthalimidoethanesulfonamide (PES) is a chemical compound that belongs to the sulfonamide class . It exists in the form of a white to off-white crystalline powder.
Synthesis Analysis
The synthesis of 2-Phthalimidoethanesulfonamide and its derivatives has been studied in the context of developing anticonvulsant drugs for the treatment of epilepsy . The impact of different substituents and their positions on intermolecular interactions and ultimately on the crystal packing has been investigated .Molecular Structure Analysis
The molecular formula of 2-Phthalimidoethanesulfonamide is C10H10N2O4S . Its average mass is 254.262 Da and its monoisotopic mass is 254.036133 Da .Physical And Chemical Properties Analysis
2-Phthalimidoethanesulfonamide has a melting point in the range of 201-206 °C. It has a predicted boiling point of 476.7±47.0 °C and a density of 1.663 at 20℃ . It is a solid particulate/powder form .科学的研究の応用
Synthesis of Sulfonimidates
Sulfonimidates are organosulfur compounds that have seen a resurgence in interest due to their potential as intermediates for accessing other important organosulfur compounds . 2-Phthalimidoethanesulfonamide can be used in the synthesis of these sulfonimidates .
Precursors for Polymers
Sulfonimidates, which can be synthesized from 2-Phthalimidoethanesulfonamide, have been utilized as precursors for polymers . This makes 2-Phthalimidoethanesulfonamide a key compound in the production of certain types of polymers .
Drug Candidates
Sulfonimidates and their derivatives, including sulfoximines and sulfonimidamides, have shown promise in medicinal chemistry . Therefore, 2-Phthalimidoethanesulfonamide, as a precursor to these compounds, could play a crucial role in the development of new drug candidates .
Alkyl Transfer Reagents
Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols, and phenols . This means that 2-Phthalimidoethanesulfonamide could potentially be used in reactions involving the transfer of alkyl groups .
Anticonvulsant Activity
Some derivatives of 2-Phthalimidoethanesulfonamide have shown anticonvulsant activity . This suggests that the compound could be used in the development of new anticonvulsant drugs .
Synthesis of Other Sulfur (VI) Compounds
Aside from their most prominent application as building blocks to access alternative sulfur (VI) compounds, sulfonimidates have found uses as alkyl transfer reagents . This suggests that 2-Phthalimidoethanesulfonamide could be used in the synthesis of a variety of other sulfur (VI) compounds .
作用機序
Target of Action
2-Phthalimidoethanesulfonamide is a chemical compound that belongs to the sulfonamide class . Sulfonamides are known to be synthetic bacteriostatic antibiotics with a wide spectrum against most gram-positive and many gram-negative organisms . .
Mode of Action
Sulfonamides, including 2-Phthalimidoethanesulfonamide, inhibit the multiplication of bacteria by acting as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle . They compete with para-aminobenzoic acid (PABA) for the bacterial enzyme dihydropteroate synthetase, thereby inhibiting the synthesis of folic acid, which is essential for bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by 2-Phthalimidoethanesulfonamide is the folic acid metabolism cycle . By inhibiting the enzyme dihydropteroate synthetase, this compound prevents the synthesis of folic acid, a crucial component for bacterial DNA replication and cell division .
Pharmacokinetics
Most sulfonamides are readily absorbed orally, widely distributed throughout all tissues, and primarily excreted unchanged in the urine .
Result of Action
The inhibition of folic acid synthesis by 2-Phthalimidoethanesulfonamide results in the prevention of bacterial DNA replication and cell division . This leads to the bacteriostatic effect, where the growth and multiplication of bacteria are halted, allowing the immune system to eliminate the infection .
特性
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)ethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4S/c11-17(15,16)6-5-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6H2,(H2,11,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVSGSRXJIQTLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196172 | |
| Record name | 2-Phthalimidoethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4443-23-6 | |
| Record name | 2-Phthalimidoethanesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004443236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4443-23-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51711 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phthalimidoethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1,3-dioxoisoindolin-2-yl)ethane-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.243.108 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the impact of substituent position on the crystal structure of N-phenyl-2-phthalimidoethanesulfonamide derivatives?
A1: Research indicates that even small changes in substituent type and position on the N-phenyl ring can significantly influence the crystal packing of these derivatives. This is primarily driven by alterations in the intra- and intermolecular hydrogen bonding patterns. For instance, N-(2-chlorophenyl)-2-phthalimidoethanesulfonamide crystallizes in an orthorhombic space group, while the N-(4-chlorophenyl) and N-(3-chlorophenyl) counterparts crystallize in triclinic and monoclinic space groups, respectively []. These variations arise from the different hydrogen bond interactions present in each structure, influencing their overall packing arrangement.
Q2: What is the primary research motivation behind investigating N-phenyl-2-phthalimidoethanesulfonamide derivatives?
A3: A significant driving force behind this research is the development of new anticonvulsant drugs for epilepsy treatment [, ]. The investigated N-phenyl-2-phthalimidoethanesulfonamide derivatives belong to the sulfonamide class, known for its diverse pharmacological activities. Understanding the structural features that influence their crystal packing and intermolecular interactions is crucial for optimizing their physicochemical properties and ultimately, their anticonvulsant efficacy.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




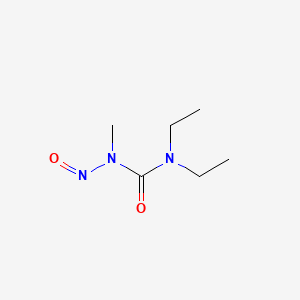
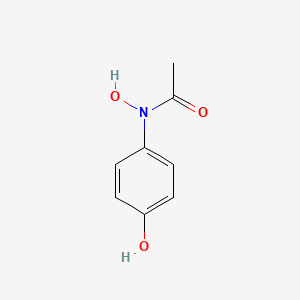
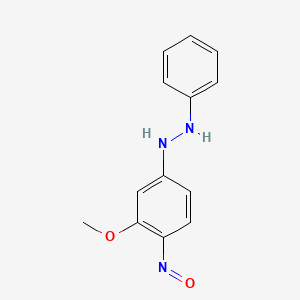


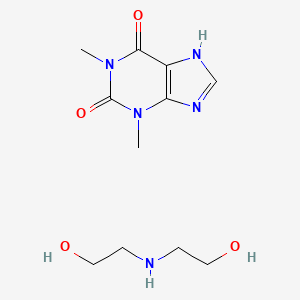
![Methyl 4-(acetyloxy)-15-[3-formyl-7-(methoxycarbonyl)-5-(2-oxobutyl)-1,2,3,4,5,6,7,8-octahydroazonino[5,4-b]indol-7-yl]-3-hydroxy-16-methoxy-1-methyl-6,7-didehydroaspidospermidine-3-carboxylate](/img/structure/B1211263.png)
